molecular formula C27H42O B12418965 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6

3-Dehydroxy-3-ene-25-ol Vitamin D3-d6

Cat. No.: B12418965
M. Wt: 388.7 g/mol
InChI Key: ZLBQPHBBQMXNSX-CMJAQXDISA-N
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Description

3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 is a labeled analogue of 3-Dehydroxy-3-ene-25-ol Vitamin D3, which is a derivative of Vitamin D3. This compound is used in various scientific research applications due to its unique properties and isotopic labeling, which makes it useful for tracing and studying metabolic pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 involves the dehydroxylation and deuteration of 3-Dehydroxy-3-ene-25-ol Vitamin D3. The reaction typically requires specific conditions such as the presence of deuterium oxide (D2O) and a suitable catalyst to facilitate the incorporation of deuterium atoms into the molecule .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the isotopic labeling and chemical integrity of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, hydroxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis in various studies. Some key applications include:

    Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of Vitamin D3 derivatives.

    Biology: Employed in metabolic studies to trace the pathways and transformations of Vitamin D3 in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Vitamin D3 analogues.

    Industry: Applied in the development of new Vitamin D3-based supplements and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6 involves its interaction with the Vitamin D receptor (VDR). Upon binding to VDR, the compound forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to Vitamin D responsive elements in the DNA, regulating the transcription of genes involved in calcium and phosphate homeostasis, bone mineralization, and other physiological processes .

Comparison with Similar Compounds

Similar Compounds

    3-Dehydroxy-3-ene-25-ol Vitamin D3: The non-labeled analogue of 3-Dehydroxy-3-ene-25-ol Vitamin D3-d6.

    1-Dehydroxy-23-deoxojessic acid: A related compound with similar structural features but different biological activities.

    Atorvastatin 3-Deoxyhept-2E-Enoic Acid: Another compound with dehydroxy and ene functionalities, used in different research contexts.

Uniqueness

This compound is unique due to its isotopic labeling with deuterium, which provides distinct advantages in tracing and studying metabolic pathways. This labeling allows for more accurate and detailed analysis compared to non-labeled analogues.

Properties

Molecular Formula

C27H42O

Molecular Weight

388.7 g/mol

IUPAC Name

(6R)-6-[(1R,3aS,4E,7aR)-7a-methyl-4-[(2Z)-2-(6-methylidenecyclohex-2-en-1-ylidene)ethylidene]-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1,1,1-trideuterio-2-(trideuteriomethyl)heptan-2-ol

InChI

InChI=1S/C27H42O/c1-20-10-6-7-12-22(20)14-15-23-13-9-19-27(5)24(16-17-25(23)27)21(2)11-8-18-26(3,4)28/h7,12,14-15,21,24-25,28H,1,6,8-11,13,16-19H2,2-5H3/b22-14-,23-15+/t21-,24-,25+,27-/m1/s1/i3D3,4D3

InChI Key

ZLBQPHBBQMXNSX-CMJAQXDISA-N

Isomeric SMILES

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C=CCCC3=C)C)(C([2H])([2H])[2H])O

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3C=CCCC3=C)C

Origin of Product

United States

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